4-Chloro-n,n-dipropylbenzamide
Overview
Description
4-Chloro-n,n-dipropylbenzamide (4-CDPB) is a compound that belongs to the family of benzamides. It is a synthetic compound that has a wide range of applications in the field of scientific research. Its chemical structure consists of a benzene ring with two propyl groups that contain a chlorine atom. This compound has been studied extensively in vitro and in vivo due to its potential therapeutic and pharmacological properties.
Scientific Research Applications
Synthesis and Characterization
- The development of novel synthetic methods and characterization of compounds is a key area of research. For example, studies have focused on the synthesis and characterization of aromatic polyimides, demonstrating the versatility of compounds related to 4-Chloro-N,N-dipropylbenzamide in polymer science. These efforts include exploring new diamines and polymerization with various anhydrides, highlighting the potential for creating materials with unique properties such as solubility and thermal stability (Butt et al., 2005).
Molecular Interactions and Mechanisms
- Research into the molecular interactions and mechanisms of related compounds has yielded insights into their potential biological activities. For instance, the study of benzodiazepine receptor agonists has revealed compounds with significant anticonvulsant activity, suggesting a mechanism involving the modulation of neurotransmitter pathways (Faizi et al., 2017). This research underscores the therapeutic potential of 4-Chloro-N,N-dipropylbenzamide analogs in the treatment of neurological disorders.
Environmental and Health Implications
- The environmental fate and health implications of chemically related compounds have also been a focus. Studies on organochlorine and organobromine contaminants in human milk reflect ongoing concerns about the accumulation of environmental pollutants. Research in this area aims to understand the long-term trends and health impacts of exposure to such compounds, guiding policy and protective measures (Norén & Meironyté, 2000).
Analytical and Bioanalytical Applications
- The electrochemical and bioanalytical applications of related compounds have been explored, demonstrating the utility of these materials in developing sensors and diagnostic tools. For instance, the electropolymerization of phenol and aniline derivatives has been investigated for the creation of electrochemical transducers, with potential applications in the detection of biomolecules relevant to diseases like dengue (Santos et al., 2019).
properties
IUPAC Name |
4-chloro-N,N-dipropylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGIVKGUUFHCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947363 | |
Record name | 4-Chloro-N,N-dipropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-n,n-dipropylbenzamide | |
CAS RN |
2447-87-2 | |
Record name | 4-Chloro-N,N-dipropylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2447-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC6038 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-N,N-dipropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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